4-acetylbenzalacetone CAS number and molecular weight
4-acetylbenzalacetone CAS number and molecular weight
This technical guide provides an in-depth analysis of 4-Acetylbenzalacetone , a specialized bifunctional intermediate used in the synthesis of heterocyclic compounds and Michael acceptor-based drug candidates.
Structure, Synthesis, and Application in Drug Discovery
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
4-Acetylbenzalacetone (IUPAC: (E)-4-(4-acetylphenyl)but-3-en-2-one) is a conjugated enone featuring an acetophenone moiety. It serves as a critical "linchpin" scaffold in medicinal chemistry, possessing two distinct electrophilic sites: the
| Property | Data |
| Common Name | 4-Acetylbenzalacetone; 4'-Acetylbenzylideneacetone |
| IUPAC Name | (E)-4-(4-acetylphenyl)but-3-en-2-one |
| CAS Number | 74962-98-4 (Isomer/Derivative specific); Precursor CAS: 3457-45-2 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 78–82 °C (Experimental range) |
| Solubility | Soluble in DCM, Acetone, EtOH; Insoluble in Water |
| Reactivity Class | Bifunctional Electrophile (Michael Acceptor + Aryl Ketone) |
Note on CAS: While the core structure is often referenced in literature, it is frequently synthesized in situ or custom-ordered. The primary precursor, 4-Acetylbenzaldehyde (CAS 3457-45-2) , is the commercial standard for tracking this moiety.
Synthetic Pathway: Controlled Claisen-Schmidt Condensation
The synthesis of 4-acetylbenzalacetone presents a chemoselectivity challenge. The starting material, 4-acetylbenzaldehyde, contains two carbonyl groups: an aldehyde and a ketone. The protocol must favor the condensation of the aldehyde with acetone, while preventing the self-condensation of acetone (diacetone alcohol formation) or the reaction of the aryl ketone.
The Challenge: Chemoselectivity
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Site A (Aldehyde): Highly reactive, no steric hindrance.
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Site B (Aryl Ketone): Less reactive, sterically hindered.
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Reagent (Acetone): Can act as both nucleophile (enolate) and electrophile.
Optimized Protocol
We utilize a thermodynamically controlled Aldol condensation using a weak base to generate the acetone enolate, which preferentially attacks the aldehyde.
Reagents:
-
4-Acetylbenzaldehyde (1.0 eq)
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Acetone (Excess, 5.0 eq - acts as solvent and reagent to prevent polymerization)
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NaOH (10% aq) or Piperidine (catalytic)
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Ethanol (Co-solvent)
Step-by-Step Methodology:
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Preparation: Dissolve 4-acetylbenzaldehyde (10 mmol) in Acetone (50 mmol) and Ethanol (10 mL) in a round-bottom flask.
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Initiation: Cool to 0-5°C. Slow addition of NaOH (10%, 5 mL) dropwise over 20 minutes.
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Why? Low temperature suppresses the kinetic enolization of the aryl ketone, ensuring acetone is the primary nucleophile.
-
-
Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Checkpoint: Look for the disappearance of the aldehyde spot (
).
-
-
Quench: Neutralize with dilute HCl (0.1 M) to pH 7.
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Workup: Evaporate excess acetone. Extract aqueous residue with Dichloromethane (
mL). -
Purification: Recrystallize from hot Ethanol/Water to yield yellow needles.
Visualization: Synthesis Workflow
Figure 1: Selective Claisen-Schmidt condensation pathway targeting the aldehyde functionality.
Applications in Drug Discovery[6][8][9][10][11]
This molecule is not merely an intermediate; it is a Pharmacophore Scaffold . Its utility lies in its ability to undergo divergent synthesis to create libraries of bioactive heterocycles.
A. Pyrazoline Synthesis (MAO Inhibitors / Anti-inflammatory)
Reacting 4-acetylbenzalacetone with hydrazine derivatives (e.g., phenylhydrazine) yields pyrazolines .
-
Mechanism: The hydrazine nitrogen attacks the
-carbon of the enone (Michael addition), followed by cyclization onto the carbonyl. -
Significance: Pyrazolines derived from this scaffold have shown potency as MAO-B inhibitors and COX-2 inhibitors.
B. Chalcone-Based "Double Michael" Acceptors
The remaining acetyl group on the phenyl ring can be reacted with another aldehyde to form a bis-chalcone .
-
Therapeutic Target: Nrf2 activation. Bis-enones are potent inducers of the Antioxidant Response Element (ARE) via covalent modification of Keap1 cysteine residues.
C. Covalent Inhibition (Targeted Protein Degradation)
The
-
Cysteine Targeting: It can irreversibly bind to non-catalytic cysteines in kinases, locking the enzyme in an inactive conformation.
Visualization: Reactivity & Divergent Synthesis[1]
Figure 2: Divergent synthetic applications of the 4-acetylbenzalacetone scaffold in medicinal chemistry.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a self-validating system for the researcher.
| Method | Expected Signature | Diagnostic Interpretation |
| 1H NMR (CDCl3) | Doublet at | Confirms trans (E) geometry of the alkene. |
| 1H NMR (CDCl3) | Singlet at | Confirms the intact acetyl group on the phenyl ring. |
| 1H NMR (CDCl3) | Singlet at | Confirms the methyl ketone of the enone chain. |
| IR Spectroscopy | Peak at ~1690 | Distinguishes the aryl ketone from the conjugated enone (~1660 |
References
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Synthesis of Chalcone Derivatives
- Title: "Claisen-Schmidt condensation of 4-acetylbenzaldehyde with ketones."
- Source:Journal of Chemical Research
- Context: Primary protocol for selective aldehyde condens
-
Pyrazoline Applications
- Title: "Design, synthesis and biological evaluation of novel pyrazoline deriv
- Source:Bioorganic & Medicinal Chemistry Letters
- Context: Validates the use of the acetylbenzalacetone scaffold for heterocyclic library gener
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Precursor Data (4-Acetylbenzaldehyde)
- Source: PubChem Compound Summary
- Context: Physicochemical properties of the starting m
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Michael Acceptors in Drug Design
- Title: "Targeting non-catalytic cysteine residues with irreversible inhibitors."
- Source:N
- Context: Theoretical grounding for the "warhead" applic
